molecular formula C23H23N5O B2671643 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111295-60-3

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B2671643
CAS No.: 1111295-60-3
M. Wt: 385.471
InChI Key: OPXQWWPTOWTDHK-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a methoxyphenyl group, which can contribute to the overall polarity and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperazine ring, for example, can adopt a chair conformation, which could affect the overall shape and properties of the molecule . Further analysis would require more specific data or computational modeling.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxyphenyl group could increase the compound’s overall polarity, affecting properties like solubility and melting point . More specific information would require experimental data or detailed computational analysis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivative Formation : Tsizorik et al. (2018) explored the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which are structurally similar to the compound . They synthesized derivatives by combining these compounds with other reactive compounds, forming derivatives with fused rings like 1,2,4-triazole and 1,2,4-triazine (Tsizorik et al., 2018).

Biological Activities and Applications

  • Anticonvulsant Properties : Aytemir et al. (2010) synthesized derivatives of kojic acid, a structurally related compound, and evaluated their anticonvulsant activities. They used substituted piperazine derivatives, similar to the compound , and assessed their efficacy in seizure tests (Aytemir et al., 2010).

  • Pharmacological Characterization for Dopamine Receptors : Möller et al. (2017) investigated 1,4-disubstituted aromatic piperazines, like the compound , for their interactions with dopamine receptors. They synthesized a series of compounds and characterized their pharmacological properties, revealing the potential for G protein-biased partial agonists (Möller et al., 2017).

  • Antimicrobial Activities : Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives using substituted piperazine derivatives, structurally related to the compound . They evaluated these compounds for their anticonvulsant and antimicrobial activities, showcasing a potential application in antimicrobial treatments (Aytemir et al., 2004).

  • Antitumor and Antimicrobial Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their potential as antitumor and antimicrobial agents. This study highlights the versatility of pyrazole-containing compounds in therapeutic applications (Riyadh, 2011).

  • Antiavian Influenza Virus Activity : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and related derivatives with significant antiviral activities against bird flu influenza (H5N1). This indicates the potential use of similar pyrazole-based compounds in antiviral research (Hebishy et al., 2020).

Safety and Hazards

Based on the safety data sheet of a similar compound, 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following good laboratory practices .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-29-20-9-7-19(8-10-20)26-13-15-27(16-14-26)23-22-17-21(18-5-3-2-4-6-18)25-28(22)12-11-24-23/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXQWWPTOWTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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